1-Carbamoylazetidine-3-carboxylic acid
Overview
Description
1-Carbamoylazetidine-3-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Carbamoylazetidine-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the cyclization of 3-haloazetidines can be achieved using appropriate nucleophiles . Another method involves the hydrolysis of ethyl 3-azidoazetidine-3-carboxylate under basic conditions to yield the corresponding acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Carbamoylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products: The major products formed from these reactions include various substituted azetidines, oxidized derivatives, and reduced forms of the compound.
Scientific Research Applications
1-Carbamoylazetidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for drug design.
Mechanism of Action
The mechanism of action of 1-Carbamoylazetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The ring strain in the azetidine ring contributes to its reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different reactivity and applications.
3-Haloazetidines: These compounds share the azetidine ring but have halogen substituents, leading to different chemical properties.
Uniqueness: 1-Carbamoylazetidine-3-carboxylic acid is unique due to its specific functional groups and the presence of both carbamoyl and carboxylic acid moieties. This combination imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Properties
IUPAC Name |
1-carbamoylazetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c6-5(10)7-1-3(2-7)4(8)9/h3H,1-2H2,(H2,6,10)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBSBLWGISBCGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257118 | |
Record name | 1-(Aminocarbonyl)-3-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197231-34-7 | |
Record name | 1-(Aminocarbonyl)-3-azetidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197231-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Aminocarbonyl)-3-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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